1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one
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Overview
Description
1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one is an organic compound that features a bromine atom, a trifluoromethyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one typically involves the bromination of 3-(3-trifluoromethylphenyl)propan-2-one. One common method is to react 3-(3-trifluoromethylphenyl)propan-2-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of 1-bromo-3-(3-trifluoromethylphenyl)propan-2-ol.
Oxidation: Formation of 3-(3-trifluoromethylphenyl)propanoic acid.
Scientific Research Applications
1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with biological activity.
Materials Science: Used in the development of novel materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ketone group is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated saturated alcohol with similar reactivity but different functional groups.
2-Bromo-3-(trifluoromethyl)propiophenone: A compound with a similar trifluoromethyl group but different structural arrangement.
Uniqueness
1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one is unique due to its combination of a bromine atom, a trifluoromethyl group, and a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and materials science .
Properties
CAS No. |
847149-84-2 |
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Molecular Formula |
C10H8BrF3O |
Molecular Weight |
281.07 g/mol |
IUPAC Name |
1-bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF3O/c11-6-9(15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4H,5-6H2 |
InChI Key |
VJSCTLRHWSIAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)CBr |
Origin of Product |
United States |
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